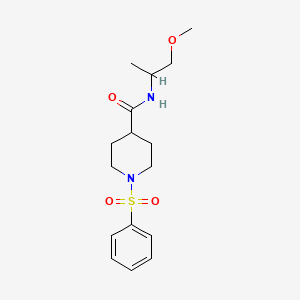

1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide typically involves multiple steps:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.

Attachment of Methoxypropan-2-yl Group: This step involves the alkylation of the nitrogen atom in the piperidine ring with 1-methoxypropan-2-yl halide.

Formation of Carboxamide Group: The carboxamide group is introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C16H24N2O4S and a molecular weight of approximately 340.4 g/mol . Its structure includes a piperidine ring substituted with a benzenesulfonyl group and a methoxypropan-2-yl moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including 1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this have shown selective toxicity towards human oral squamous carcinoma cells and colorectal adenocarcinoma cells .

Case Study: Cytotoxicity Testing

- Cell Lines Tested : Human gingival carcinoma (Ca9-22), human squamous carcinoma (HSC-2, HSC-4), and colorectal adenocarcinoma (HT-29).

- Findings : The compound demonstrated higher cytotoxicity compared to standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent.

Renin Inhibition

The compound is also being investigated for its role as a renin inhibitor. Renin plays a crucial role in the regulation of blood pressure and fluid balance; thus, inhibitors can be beneficial in treating hypertension and related cardiovascular diseases .

Case Study: Renin Inhibition

- Mechanism : The compound inhibits the renin enzyme, thereby reducing angiotensin II levels, which can lead to decreased blood pressure.

- Results : In vitro studies have shown effective inhibition of renin activity, suggesting potential applications in cardiovascular therapy.

Antifungal Activity

Another area of interest is the antifungal properties of piperidine derivatives. Research has highlighted that certain piperidine-based compounds exhibit activity against resistant strains of Candida auris, a significant public health threat due to its high mortality rates associated with bloodstream infections .

Case Study: Antifungal Testing

- Isolates Tested : Clinical isolates of Candida auris.

- Results : The compounds were effective against resistant strains, demonstrating potential as novel antifungal agents.

Data Summary Table

| Application | Target Organism/Condition | Mechanism of Action | Key Findings |

|---|---|---|---|

| Anticancer Activity | Human cancer cell lines (e.g., Ca9-22) | Cytotoxicity via apoptosis induction | Higher potency than doxorubicin |

| Renin Inhibition | Hypertension | Inhibition of renin enzyme | Effective reduction in angiotensin II levels |

| Antifungal Activity | Candida auris | Disruption of fungal cell integrity | Effective against resistant clinical isolates |

Mecanismo De Acción

The mechanism of action of 1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

1-(benzenesulfonyl)piperidine-4-carboxamide: Lacks the methoxypropan-2-yl group.

N-(1-methoxypropan-2-yl)piperidine-4-carboxamide: Lacks the benzenesulfonyl group.

1-(benzenesulfonyl)-N-methylpiperidine-4-carboxamide: Contains a methyl group instead of the methoxypropan-2-yl group.

Uniqueness

1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is unique due to the presence of both the benzenesulfonyl and methoxypropan-2-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits biological activity primarily through its interaction with various neurotransmitter systems and enzymes. Notably, it has been linked to the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine (ACh), a neurotransmitter crucial for memory and cognitive function.

Acetylcholinesterase Inhibition

Research indicates that compounds similar to this compound can inhibit AChE, leading to increased levels of ACh in the synaptic cleft. This mechanism is particularly relevant in the treatment of Alzheimer's disease, where cholinergic transmission is compromised .

Biological Activity and Therapeutic Applications

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

-

Neuropharmacological Studies :

- A comparative study demonstrated that piperidine derivatives could significantly reduce stereotypic behaviors induced by apomorphine in animal models, indicating potential use in treating psychosis .

- Another study highlighted the structure-activity relationship (SAR) among benzamide derivatives, showing that modifications could enhance neuroleptic efficacy .

- Enzyme Inhibition Studies :

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-13(12-22-2)17-16(19)14-8-10-18(11-9-14)23(20,21)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXJPMWGGGPXOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.